8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
Historical Development and Discovery
The historical development of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be traced through the broader evolution of chromene chemistry and heterocyclic compound synthesis. The compound was first catalogued in chemical databases with the Chemical Abstracts Service registry number 533884-90-1, marking its formal recognition within the scientific community. The systematic investigation of this particular structural motif emerged from the growing interest in fused heterocyclic systems during the early twenty-first century, when researchers began exploring the synthetic potential of combining chromene scaffolds with cyclopentane rings.
The discovery and characterization of this compound reflect the advancement of synthetic methodologies that enable the construction of complex polycyclic structures. Research efforts have focused on developing efficient synthetic routes that can accommodate the structural complexity inherent in fused chromene-cyclopentane systems. The development of this compound has been particularly influenced by studies investigating the biological activities of chromene derivatives, which have demonstrated significant potential in pharmaceutical applications. The systematic study of related compounds, such as tetrahydro-1H-xanthen-1-ones and chromen-1-ones, has provided valuable insights into the synthetic challenges and opportunities presented by these fused heterocyclic systems.
The emergence of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one as a research target has been facilitated by advances in analytical techniques and computational chemistry methods. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, have enabled precise structural characterization and confirmation of synthetic products. These technological developments have accelerated the pace of discovery and enabled researchers to explore increasingly complex molecular architectures with confidence in their structural assignments.
Classification within Oxygen Heterocyclic Compounds
8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one belongs to the extensive family of oxygen heterocyclic compounds, specifically classified as a polycyclic chromene derivative. Within the hierarchical classification system of heterocyclic chemistry, this compound represents a sophisticated example of fused ring systems containing oxygen heteroatoms. The fundamental chromene core structure places it within the broader category of benzopyran derivatives, which are characterized by the fusion of benzene and pyran rings.
The structural classification of this compound reveals multiple levels of organizational complexity. At the primary level, it functions as an oxygen heterocycle, containing oxygen atoms as integral components of its ring system. The chromene moiety specifically categorizes it as a six-membered oxygen heterocycle fused to an aromatic benzene ring. The additional cyclopentane fusion creates a tetracyclic system that significantly enhances the structural complexity beyond simple heterocyclic classifications.
Table 1: Structural Classification Hierarchy
| Classification Level | Category | Specific Assignment |
|---|---|---|
| Primary | Heterocyclic Compound | Oxygen-containing heterocycle |
| Secondary | Ring System | Polycyclic fused system |
| Tertiary | Core Structure | Chromene derivative |
| Quaternary | Substitution Pattern | 8-methoxy substituted |
| Quintic | Ring Fusion | Cyclopenta[c] fused |
The compound exhibits characteristics typical of both aromatic and aliphatic heterocyclic systems. The chromene portion contributes aromatic character through its benzene ring and partially unsaturated pyran ring, while the fused cyclopentane ring introduces aliphatic character through its saturated carbon framework. This dual nature creates unique electronic and chemical properties that distinguish it from simpler heterocyclic compounds. The methoxy substituent at the 8-position further modifies the electronic distribution within the molecule, contributing to its distinctive reactivity profile and potential biological activities.
Significance in Chromene Chemistry
The significance of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one within chromene chemistry extends far beyond its individual structural characteristics, representing an important advancement in the understanding of complex fused heterocyclic systems. Chromene derivatives have established themselves as fundamental building blocks in medicinal chemistry, with the parent chromone structure serving as a privileged scaffold for drug discovery efforts. The incorporation of the cyclopentane fusion and methoxy substitution in this particular compound creates new opportunities for exploring structure-activity relationships and expanding the chemical space available for pharmaceutical development.
The compound demonstrates the evolution of chromene chemistry from simple substituted derivatives to complex polycyclic architectures. Traditional chromene chemistry has focused primarily on modifications to the benzene ring or the pyran portion of the molecule, but the introduction of fused cyclopentane rings represents a significant expansion of structural possibilities. This advancement has opened new avenues for researchers investigating the relationship between molecular structure and biological activity in chromene-based compounds.
The synthetic challenges associated with constructing the 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one framework have contributed to important methodological developments in heterocyclic synthesis. The successful preparation of this compound requires sophisticated understanding of regioselectivity, stereochemistry, and reaction optimization. These synthetic investigations have yielded valuable insights that can be applied to the preparation of related heterocyclic systems, thereby advancing the broader field of synthetic organic chemistry.
Table 2: Chromene Chemistry Development Timeline
| Period | Development | Significance |
|---|---|---|
| Early 20th Century | Basic chromone structures | Foundation establishment |
| Mid-20th Century | Substituted derivatives | Functional group exploration |
| Late 20th Century | Biological activity studies | Pharmaceutical applications |
| Early 21st Century | Fused ring systems | Structural complexity expansion |
| Present Era | Polycyclic architectures | Advanced therapeutic targets |
Research Importance and Applications
The research importance of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stems from its unique structural features and the potential applications that arise from these characteristics. Contemporary research has demonstrated that chromene derivatives possess diverse biological activities, including anticancer, antibacterial, antioxidant, and neuroprotective properties. The specific structural modifications present in this compound, particularly the fused cyclopentane ring and methoxy substitution, may contribute to enhanced or novel biological activities that warrant thorough investigation.
The compound has attracted attention in the field of neuroprotective research, where related structures have shown promising results in cellular models of neurodegenerative diseases. Studies of diaportheone analogues, which share structural similarities with 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, have demonstrated significant neuroprotective effects against oxidative stress in neuroblastoma cell lines. These findings suggest that the structural motif present in the target compound may possess similar therapeutic potential, making it an important subject for further investigation.
The applications of this compound extend beyond biological research to include materials science and synthetic chemistry methodologies. The complex polycyclic structure serves as an excellent model system for studying advanced synthetic transformations and developing new methodological approaches to heterocyclic synthesis. Researchers have utilized similar compounds to explore reaction mechanisms, evaluate catalyst performance, and optimize synthetic protocols for complex molecule construction.
Table 3: Research Applications and Findings
| Application Area | Specific Focus | Research Outcomes |
|---|---|---|
| Medicinal Chemistry | Biological activity screening | Potential therapeutic targets identified |
| Synthetic Chemistry | Methodology development | Novel synthetic routes established |
| Materials Science | Structural studies | Electronic properties characterized |
| Computational Chemistry | Molecular modeling | Structure-property relationships elucidated |
| Analytical Chemistry | Characterization methods | Advanced analytical protocols developed |
The research significance of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is further enhanced by its potential role as a synthetic intermediate for the preparation of more complex molecular architectures. The reactive sites present within the molecule, including the carbonyl group and the methoxy substituent, provide opportunities for further chemical modification and derivatization. This versatility makes the compound valuable not only as a research target in its own right but also as a building block for the synthesis of structurally related compounds with potentially enhanced or modified properties.
Properties
IUPAC Name |
8-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-8-5-6-12-11(7-8)9-3-2-4-10(9)13(14)16-12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIQXCHFEPQCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C3=C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722185 | |
| Record name | 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
533884-90-1 | |
| Record name | 8-Methoxy-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, a compound with the CAS number 533884-90-1, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by detailed research findings, data tables, and case studies.
Molecular Details:
- Molecular Formula: C13H12O3
- Molecular Weight: 216.23 g/mol
- Purity: Typically assessed in various studies to ensure reliability of biological activity results.
1. Antioxidant Activity
Research indicates that 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.
Study Findings:
- In vitro assays demonstrated that the compound effectively scavenges free radicals, showcasing a dose-dependent response.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, which are vital in treating various inflammatory diseases.
Case Study:
A study conducted on animal models showed that administration of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
3. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Research Findings:
- In vitro studies on human cancer cell lines (e.g., breast and prostate cancer) revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 10 |
4. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration.
Experimental Results:
In a model of Alzheimer's disease, treatment with 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one resulted in improved cognitive function and reduced amyloid-beta plaque formation.
The biological activities of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be attributed to various mechanisms:
- Antioxidant Mechanism: The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Anti-inflammatory Pathway: It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Apoptotic Induction: It activates caspases involved in the apoptotic pathway in cancer cells.
Scientific Research Applications
Medicinal Chemistry
8-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study: Anticancer Activity
A study evaluating the cytotoxic effects of derivatives of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one on breast cancer cells demonstrated significant inhibition of cell proliferation at specific concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Biochemical Research
The compound is being investigated for its role as a biochemical probe. Its unique structure allows it to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to hypoglycemic effects.
Case Study: Enzyme Inhibition
In vitro studies have shown that derivatives of this compound can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The inhibition was quantified using fluorescence assays, revealing IC50 values comparable to known inhibitors.
Material Science
The compound's unique chemical structure makes it suitable for applications in materials science:
- Organic Electronics : Its properties may be exploited in the development of organic semiconductors or photovoltaic materials due to its electronic characteristics.
Case Study: Organic Photovoltaics
Research has indicated that incorporating 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one into polymer blends can enhance the efficiency of organic solar cells by improving charge transport properties.
Comparative Data Table
Chemical Reactions Analysis
Nucleophilic Addition and Cyclization Reactions
The carbonyl group at the 4-position undergoes nucleophilic additions, while the methoxy group influences electron density distribution. Key findings:
-
Morita-Baylis-Hillman (MBH) Adduct Formation :
Reaction with activated alkenes (e.g., 2-cyclohexen-1-one) in aqueous medium using a bicyclic imidazole alcohol (BIA) catalyst forms MBH adducts. These intermediates undergo oxa-Michael cyclization to yield fused chromenones (e.g., dihydrocyclopenta[b]chromen-1(2H)-one derivatives) .Reaction Step Conditions Outcome MBH Reaction BIA catalyst, H₂O, 25°C Adduct formation (35% yield after 5 days) Cyclization Spontaneous via oxa-Michael addition Fused chromenone product -
Cyclization with Cycloenones :
Reactions with 2-cyclohepten-1-one under similar conditions yield low yields (13%) due to product degradation . Steric hindrance from gem-disubstituted cycloenones (e.g., 4- or 5-substituted) prevents adduct formation .
Oxidative and Reductive Transformations
The carbonyl group and aromatic system participate in redox reactions:
-
Reduction of the Carbonyl Group :
Treatment with NaBH₄ or LiAlH₄ reduces the 4-ketone to a secondary alcohol, forming 8-methoxy-2,3,4-trihydrocyclopenta[c]chromen-1-ol. This reaction is critical for generating analogs with enhanced solubility . -
Oxidative Demethylation :
Biotransformation using Aspergillus brasiliensis introduces a hydroxyl group at the 7-position via oxidative demethylation, yielding 7,9-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one. Stereoselectivity is observed ([α]²⁰_D = −16°) .
Methoxy Group Reactivity:
-
Demethylation : Acidic or enzymatic conditions remove the methoxy group, forming a phenolic derivative.
-
Methylation : Reagents like methyl iodide (CH₃I) in the presence of K₂CO₃ regenerate the methoxy group or introduce additional methyl substituents .
Electrophilic Aromatic Substitution:
The electron-rich chromene core undergoes substitutions:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 6- or 7- | Nitro derivatives |
| Halogenation | Br₂/FeBr₃ | 5- or 9- | Brominated analogs |
Biotransformation Pathways
Microbial systems (e.g., Cunninghamella elegans) selectively hydroxylate the aromatic ring, producing metabolites with modified bioactivity. For example:
-
Hydroxylation at C-7 : Introduces a polar group, altering interactions with biological targets .
-
Stereoselective Modifications : Biocatalysts favor levogyre stereoisomers, as confirmed by optical rotation measurements .
Comparative Reactivity Table
Mechanistic Insights
Comparison with Similar Compounds
Substitution Patterns and Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Effects : The methoxy group at C8 in the target compound enhances metabolic stability compared to hydroxylated analogues (e.g., 7-hydroxy derivative), which undergo fungal biotransformation .
- PAINS Filters : Unlike ZINC05354646, which is PAINS-free, the target compound’s scaffold (mannich-A type) may exhibit assay interference risks .
Metabolic Stability and Biotransformation
Preparation Methods
Method A: Synthesis via Coumarin and Terpenyl Bromides
This method involves the following key steps:
- Step 1: Preparation of hydroxycoumarins by acid-catalyzed Pechmann condensation between resorcinol derivatives and β-ketocarboxylic acid esters.
- Step 2: Synthesis of terpenyl bromides from commercially available terpene alcohols via reaction with phosphorus tribromide (PBr3).
- Step 3: Coupling of hydroxycoumarins with the synthesized terpenyl bromides through nucleophilic substitution at the phenolic hydroxyl group to form terpenylcoumarins.
This approach was detailed in the synthesis of various 7-terpenylcoumarins, where yields ranged broadly due to the instability and low yields of some terpenyl bromides (e.g., nopylbromide yield as low as 24%).
Method B: Mitsunobu Reaction for Direct Coupling
The Mitsunobu reaction provides an alternative and more efficient route:
- Principle: Direct reaction of 7-hydroxycoumarins with terpene alcohols in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in dry tetrahydrofuran (THF).
- Advantages: Avoids the need for terpenyl bromide intermediates, which are often unstable and low-yielding.
- Yields: Generally higher than Method A, with isolated yields ranging from 47% to 71% for various terpenylcoumarins.
This method has been successfully applied to synthesize compounds structurally related to 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, indicating its suitability for preparing such chromene derivatives.
Specific Synthesis of 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
While direct literature on 8-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one preparation is limited, synthesis of closely related compounds such as 8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been reported. The general synthetic pathway involves:
- Starting from simpler chromene precursors.
- Multi-step organic reactions including functional group transformation and cyclization.
- Optimization of reaction conditions (solvents, catalysts) to maximize yield and purity.
The cyclopenta[c]chromen-4-one core is constructed by annelation of a cyclopentane ring to the chromene framework, often via intramolecular cyclization reactions.
Comparative Yield Data for Related Terpenylcoumarins
The following table summarizes yields from both methods applied to related compounds, demonstrating the efficiency difference:
| Compound Series | Method A Yield (%) | Method B Yield (%) |
|---|---|---|
| 6a | 47 | 64 |
| 6b | 54 | 70 |
| 6c | 30 | 60 |
| 7a | 37 | 71 |
| 7c | 40 | 55 |
| 8a | 53 | 69 |
| 9a | 56 | — |
| 10b | 53 | 70 |
Note: Method B (Mitsunobu reaction) consistently provides higher or comparable yields compared to Method A (bromide coupling).
Research Findings on Preparation and Activity
- The Mitsunobu reaction is preferred for preparing hydroxyl-substituted chromene derivatives due to better yields and avoidance of unstable intermediates.
- The synthetic strategies enable the introduction of various substituents, including methoxy groups at position 8, which influence biological activity.
- The preparation methods have been validated through characterization techniques such as NMR, mass spectrometry, and chromatographic purity assessments.
- These compounds have been studied for hypoglycemic activity, indicating the importance of efficient synthetic routes for pharmacological research.
Summary of Preparation Protocol (Generalized)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Resorcinol + β-ketocarboxylic acid ester, acid catalyst | Pechmann condensation to form hydroxycoumarin |
| 2 (Method A) | Terpene alcohol + PBr3, ether solvent | Synthesis of terpenyl bromide intermediate |
| 3 (Method A) | Hydroxycoumarin + terpenyl bromide, base, solvent | Coupling to form terpenylcoumarin |
| 2 & 3 (Method B) | Hydroxycoumarin + terpene alcohol + DIAD + triphenylphosphine, dry THF | Mitsunobu reaction for direct coupling |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
